REACTION_CXSMILES
|
[I:1]Cl.[N-:3]=[N+:4]=[N-:5].[Na+].[OH:7][CH2:8][CH:9]([CH2:22][OH:23])[CH2:10][CH2:11][N:12]1[CH:19]=[C:18]([CH:20]=[CH2:21])[C:16](=[O:17])[NH:15][C:13]1=[O:14].C(Cl)(Cl)Cl.CO>C(#N)C>[OH:7][CH2:8][CH:9]([CH2:22][OH:23])[CH2:10][CH2:11][N:12]1[CH:19]=[C:18]([CH:20]([N:3]=[N+:4]=[N-:5])[CH2:21][I:1])[C:16](=[O:17])[NH:15][C:13]1=[O:14] |f:1.2,4.5|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
20
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
OCC(CCN1C(=O)NC(=O)C(=C1)C=C)CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for a further 5 min.
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
The resulting red-brown colored reaction mixture was poured onto ice cold water (25 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3×50 ml)
|
Type
|
EXTRACTION
|
Details
|
the ethyl acetate extract
|
Type
|
WASH
|
Details
|
was washed with 5% aqueous sodium thiosulfate (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying the colorless ethyl acetate fraction
|
Type
|
CUSTOM
|
Details
|
(Na2SO4), removal of the solvent
|
Type
|
CUSTOM
|
Details
|
in vacuo and purification of the residue
|
Type
|
CUSTOM
|
Details
|
obtained by elution from a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CCN1C(=O)NC(=O)C(=C1)C(CI)N=[N+]=[N-])CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 mg | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 21.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |